N'-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-yl)acetyl]-4-methylbenzohydrazide
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Overview
Description
N’-[2-(3-Benzyl-4-oxo-2-sulfanylidene-13-thiazolidin-5-yl)acetyl]-4-methylbenzohydrazide is a complex organic compound featuring a thiazolidine ring, a benzyl group, and a benzohydrazide moiety. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(3-Benzyl-4-oxo-2-sulfanylidene-13-thiazolidin-5-yl)acetyl]-4-methylbenzohydrazide typically involves multiple steps. One common method includes the reaction of substituted benzohydrazides with 2,2′-(carbonothioyldisulfanediyl)diacetic acid . The reaction is often carried out in water, which is found to be the optimal reaction medium .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar multi-step processes with optimization for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(3-Benzyl-4-oxo-2-sulfanylidene-13-thiazolidin-5-yl)acetyl]-4-methylbenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohol derivatives.
Scientific Research Applications
N’-[2-(3-Benzyl-4-oxo-2-sulfanylidene-13-thiazolidin-5-yl)acetyl]-4-methylbenzohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[2-(3-Benzyl-4-oxo-2-sulfanylidene-13-thiazolidin-5-yl)acetyl]-4-methylbenzohydrazide involves its interaction with various molecular targets. The thiazolidine ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- 2-[5-(4-Bromobenzylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid
- 2-[(Z)-(3-Benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-5-piperidin-1-yl-1,3-oxazole-4-carbonitrile
Uniqueness
N’-[2-(3-Benzyl-4-oxo-2-sulfanylidene-13-thiazolidin-5-yl)acetyl]-4-methylbenzohydrazide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. The presence of the thiazolidine ring, benzyl group, and benzohydrazide moiety makes it a versatile compound for various applications.
Properties
Molecular Formula |
C20H19N3O3S2 |
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Molecular Weight |
413.5 g/mol |
IUPAC Name |
N'-[2-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetyl]-4-methylbenzohydrazide |
InChI |
InChI=1S/C20H19N3O3S2/c1-13-7-9-15(10-8-13)18(25)22-21-17(24)11-16-19(26)23(20(27)28-16)12-14-5-3-2-4-6-14/h2-10,16H,11-12H2,1H3,(H,21,24)(H,22,25) |
InChI Key |
GBXYXRBZZRDFGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NNC(=O)CC2C(=O)N(C(=S)S2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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